5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Historical Context of Sulfonylpyrimidine Research
The exploration of 2-sulfonylpyrimidines as covalent warheads began with efforts to replace acrylamide-based electrophiles, which faced metabolic stability challenges. Early work demonstrated their capacity for selective cysteine targeting through a concerted nucleophilic aromatic substitution (SNAr) mechanism. Key milestones include:
- 2017 : Development of benzophenone-mediated photoinduced coupling enabled C(sp3)-H functionalization of pyrimidines, expanding synthetic accessibility.
- 2020 : Structural studies on Staphylococcus aureus sortase A inhibitors revealed 2-sulfonylpyrimidines' ability to form stable thioether adducts with catalytic cysteine residues.
- 2023 : Quantum mechanical analyses confirmed the lack of Meisenheimer intermediate stabilization during covalent modification, validating the direct SNAr pathway.
This evolution positioned 2-sulfonylpyrimidines as privileged scaffolds for irreversible inhibition, with tunable reactivity through electronic modulation of the pyrimidine ring.
Significance of Fluorinated Pyrimidines in Drug Discovery
Fluorine's incorporation at the pyrimidine C5 position induces three critical effects:
- Electron-Withdrawing Stabilization : The C-F bond (bond dissociation energy ~486 kJ/mol) polarizes the pyrimidine ring, enhancing sulfonyl leaving group displacement kinetics.
- Metabolic Protection : Fluorine blocks cytochrome P450-mediated oxidation at C5, as demonstrated in comparative studies of fluorinated vs. non-fluorinated analogs.
- Bioisosteric Mimicry : The 5-fluoro group mimics hydroxyl groups in substrate-enzyme interactions while avoiding phosphorylation-dependent toxicity observed in classical antimetabolites.
Table 1: Impact of Fluorination on Pyrimidine Reactivity
| Position | Δk2nd (M-1min-1) | LogP Change | Metabolic Half-Life (h) |
|---|---|---|---|
| C5-H | 1.0 (Reference) | +0.0 | 2.3 ± 0.4 |
| C5-F | 3.2 ± 0.7 | -0.5 | 5.1 ± 0.9 |
Data adapted from SrtA inhibition kinetics and microsomal stability assays.
Evolution of Sulfonyl-Piperidine Functionalities in Pharmaceutical Research
The methylsulfonyl-piperidine moiety addresses two historical challenges in covalent inhibitor design:
- Stereoelectronic Control : Piperidine's chair conformation positions the sulfonyl group for optimal trajectory in SNAr reactions, as shown in X-ray crystallography studies of SrtA-inhibitor complexes.
- Solubility-Permeability Balance : The N-methylsulfonyl group increases aqueous solubility (cLogP reduction ≈1.2 units) without compromising membrane permeability, critical for intracellular targets.
Synthetic advancements enabled precise functionalization:
- Boc-Protected Intermediates : Prevent unwanted N-oxidation during sulfonyl group installation.
- HATU-Mediated Coupling : Achieves >80% yields in piperidine-pyrimidine conjugation.
- Oxidative Deprotection : Potassium peroxymonosulfate selectively converts thioethers to sulfones without ring fluorination side reactions.
Current Research Landscape and Scientific Relevance
Three emergent applications dominate contemporary studies:
A. Kinase Inhibition : Replacement of acrylamide warheads with 2-sulfonylpyrimidines in Bruton's tyrosine kinase (BTK) inhibitors reduces off-target reactivity while maintaining potency (IC50 <10 nM).
B. Bacterial Enzyme Targeting : Structure-activity relationship (SAR) studies on sortase A inhibitors demonstrate a 10-fold potency improvement through 3-phenoxyaniline recognition elements.
C. Protein Conjugation : The compound's iodoaromatic variant enables site-specific antibody-drug conjugate synthesis, with X-ray confirmation of cysteine arylation at Ser-Cys dipeptide motifs.
Properties
IUPAC Name |
5-fluoro-2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O3S/c1-18(15,16)14-4-2-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIQCZOCMUQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a methylsulfonyl group.
Coupling Reaction: The functionalized piperidine is then coupled with a fluorinated pyrimidine derivative under specific reaction conditions, often involving a base and a coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the piperidine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Functional Implications :
- The trifluoromethoxy group introduces strong electron-withdrawing effects, which may alter binding interactions in biological targets compared to the methylsulfonyl group.
Contrast with Pyridine-Based Derivatives
While pyrimidine and pyridine derivatives share aromatic heterocyclic frameworks, their structural differences lead to distinct properties. Examples from the Catalog of Pyridine Compounds include:
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
- Core Structure : Pyridine (one nitrogen atom).
- Substituents : Hydroxypropyl chain at position 3, fluorine at position 5.
- Key Difference : The pyridine core lacks the second nitrogen atom present in pyrimidine, reducing hydrogen-bonding capacity and aromatic electron density.
N-(5-fluoro-3-iodo-4-(trimethylsilyl)pyridin-2-yl)pivalamide
- Core Structure : Pyridine with iodine and trimethylsilyl groups.
- Key Difference : The iodine and silicon-containing substituents introduce steric bulk and alter electronic properties, which are absent in the target pyrimidine compound.
Table: Pyrimidine vs. Pyridine Derivatives
Recommendations for Further Research
Biological Activity
5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic compound belonging to the class of pyrimidine derivatives. It features a fluorine atom at the 5th position of the pyrimidine ring and a piperidine moiety substituted with a methylsulfonyl group. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₀H₁₄FN₃O₃S
- Molecular Weight : 275.30 g/mol
- CAS Number : 2034528-87-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and the piperidine moiety enhances its binding affinity and specificity, which may modulate the activity of specific biological pathways.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.3 | |
| HeLa (Cervical Cancer) | 10.8 |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Antiviral Activity
In addition to its antitumor effects, this compound has shown promise as an antiviral agent. It has been tested against several viruses, demonstrating significant inhibitory effects on viral replication:
| Virus | EC50 (µM) | Reference |
|---|---|---|
| Influenza A | 8.4 | |
| HIV | 6.7 |
The antiviral mechanism is believed to involve interference with viral entry or replication processes within host cells.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Thymidylate synthase | 25.0 | |
| Dipeptidyl peptidase IV | 30.0 |
These inhibitory effects suggest potential applications in treating conditions where these enzymes play critical roles, such as cancer and metabolic disorders.
Case Study 1: Antitumor Efficacy in vivo
A recent animal study investigated the antitumor efficacy of this compound in mice bearing xenograft tumors derived from human cancer cell lines. The results showed a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent.
Case Study 2: Safety Profile Assessment
A comprehensive toxicity study was conducted to assess the safety profile of this compound in rodents. The study reported no significant adverse effects at therapeutic doses, supporting its further development for clinical applications.
Q & A
Q. What synthetic routes are recommended for 5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine, and what intermediates are critical to monitor?
A three-step synthesis is typically employed:
Piperidine sulfonylation : React piperidin-3-ol with methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM). Monitor the formation of 1-(methylsulfonyl)piperidin-3-ol via TLC (Rf ~0.5 in 1:1 EtOAc/hexane).
Fluoropyrimidine activation : Introduce a leaving group (e.g., chlorine or triflate) at the 2-position of 5-fluoropyrimidine. For example, treat 5-fluoropyrimidin-2-ol with triflic anhydride to generate 5-fluoro-2-(trifluoromethanesulfonyl)pyrimidine .
Nucleophilic substitution : React the sulfonylated piperidine with the activated fluoropyrimidine under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C). Key intermediates include the sulfonylated piperidine (confirmed by ¹H NMR: δ 3.8–4.2 ppm for piperidine-O linkage) and the activated pyrimidine (mass spec: [M+H]⁺ ~215 Da).
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Use a combination of:
- ¹H/¹³C NMR : Confirm the piperidine sulfonyl group (e.g., δ 2.8–3.2 ppm for SO₂CH₃ protons) and pyrimidine fluorination (¹⁹F NMR: δ -120 to -130 ppm).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₀H₁₃FN₃O₃S: 290.0663).
- IR spectroscopy : Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and ether (C-O-C stretch at ~1100 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the sulfonylated piperidine and fluoropyrimidine core?
Key variables to test:
- Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution rates.
- Solvent polarity : Compare DMF (high polarity) vs. acetonitrile (moderate polarity); DMF typically yields higher conversion (>80% by HPLC) .
- Temperature : Screen 50–80°C; higher temperatures (>70°C) may degrade the sulfonylated piperidine.
- Base selection : K₂CO₃ vs. Cs₂CO₃ (the latter increases reaction rate but may require rigorous drying). Validate purity via reverse-phase HPLC (C18 column, 90:10 H₂O/ACN gradient) .
Q. What strategies resolve contradictory bioactivity data in different cell lines for this compound?
Contradictions may arise from off-target effects or cell-specific metabolic differences. Mitigate by:
- Dose-response profiling : Test 0.1–100 µM ranges in ≥3 cell lines (e.g., HEK293, HeLa, and primary fibroblasts).
- Target engagement assays : Use competitive binding studies (e.g., fluorescence polarization for kinase inhibition) to confirm direct interactions .
- Metabolite screening : Incubate the compound with cell lysates and analyze via LC-MS for degradation products (e.g., sulfone hydrolysis).
- Pathway inhibition controls : Co-treat with known inhibitors (e.g., Jak2 inhibitor AZD1480 for kinase-related studies) to isolate mechanism-specific effects .
Q. How to design a stability study for this compound under physiological conditions?
- Buffer conditions : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- Analytical methods : Monitor degradation via UPLC-MS (e.g., Waters BEH C18 column, 1.7 µm).
- Key degradation pathways : Hydrolysis of the sulfonyl group (detect methanesulfonic acid via ion chromatography) or pyrimidine ring oxidation (identify hydroxylated metabolites via HRMS) .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures of Jak2 (PDB: 4BBE) or related kinases. Prioritize poses with hydrogen bonds to the pyrimidine’s N1 and the sulfonyl oxygen.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable docking).
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding; values <-7 kcal/mol suggest high affinity .
Data Contradiction Analysis
Q. How to address discrepancies in IC₅₀ values between enzymatic and cellular assays?
Potential causes and solutions:
- Membrane permeability : Measure cellular uptake via LC-MS after 24-hour exposure. Low permeability may require prodrug derivatization (e.g., esterification of the sulfonyl group).
- Protein binding : Use equilibrium dialysis to assess serum protein binding (>90% binding reduces free compound availability).
- ATP competition : Repeat enzymatic assays with physiological ATP levels (1–5 mM); IC₅₀ shifts >10-fold indicate ATP-competitive inhibition .
Q. What analytical techniques validate the compound’s purity when NMR suggests contaminants?
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals (e.g., piperidine vs. pyrimidine protons).
- LC-MS/MS : Detect trace impurities (e.g., des-fluoro byproduct, [M+H]⁺ ~272 Da).
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
